molecular formula C16H13Cl2NO4 B5765869 methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

Cat. No. B5765869
M. Wt: 354.2 g/mol
InChI Key: XBKPCOBXSBXESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate, also known as DCPA-M, is a widely used herbicide that belongs to the family of benzoates. It is a selective pre-emergent herbicide that is used to control broadleaf weeds in turfgrass, ornamentals, and non-crop areas. DCPA-M is known for its excellent weed control properties and has been used for many years as an effective herbicide.

Mechanism of Action

Methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate works by inhibiting the growth of weeds. It does this by interfering with the formation of new cells in the roots of the plants. methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate is absorbed by the roots of the plants and then translocated to the growing points, where it inhibits the formation of new cells. This results in the death of the plant.
Biochemical and Physiological Effects:
methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate has been found to have no significant effects on the biochemical and physiological processes of non-target organisms. It has been shown to have a low toxicity to mammals, birds, and fish. However, it is toxic to some aquatic organisms such as algae and crustaceans.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. It is easy to use, has a long shelf life, and is readily available. However, it has some limitations as well. It is not effective against all types of weeds, and its residual activity can make it difficult to conduct experiments in areas where it has been applied.

Future Directions

There are several future directions for research on methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate. One area of research is the development of new formulations that are more effective against a wider range of weeds. Another area of research is the investigation of the environmental fate of methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate, including its degradation and transport in soil and water. Finally, there is a need for further research on the potential effects of methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate on non-target organisms, particularly in aquatic environments.
Conclusion:
In conclusion, methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate is a widely used herbicide that is known for its excellent weed control properties. It has been extensively studied for its herbicidal properties, and its mechanism of action is well understood. methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate, including the development of new formulations and the investigation of its environmental fate.

Synthesis Methods

Methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate can be synthesized by reacting 2,5-dichlorophenol with acetic anhydride to form 2,5-dichloroacetophenone. The resulting compound is then reacted with methyl 3-aminobenzoate to form methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate. The synthesis of methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate is a multi-step process and requires careful handling of the chemicals involved.

Scientific Research Applications

Methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including dandelions, chickweed, and clover. methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate is also known for its long-lasting residual activity, which makes it an ideal herbicide for use in non-crop areas such as golf courses, parks, and industrial sites.

properties

IUPAC Name

methyl 3-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-16(21)10-3-2-4-12(7-10)19-15(20)9-23-14-8-11(17)5-6-13(14)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKPCOBXSBXESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate

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